Regioisomeric Advantage: LogP Differential Between 2-(1H-Imidazol-2-yl)propan-1-ol and 2-(1H-Imidazol-1-yl)propan-1-ol
The target compound 2-(1H-imidazol-2-yl)propan-1-ol exhibits a lower predicted lipophilicity than its 1-substituted regioisomer 2-(1H-imidazol-1-yl)propan-1-ol. The LogP of 2-(1H-imidazol-2-yl)propan-1-ol is reported as -0.65 by Chemsrc, while a separate evaluation on Chemscene gives a LogP of 0.5055, reflective of different computational models . In contrast, 2-(1H-imidazol-1-yl)propan-1-ol has a calculated LogP of -0.195 by JChem, with XLogP3-AA of 0 for the enantiopure (S)-enantiomer [1][2]. The more negative LogP of the 2-yl isomer indicates greater hydrophilicity, which can be quantified as a LogP difference of approximately 0.5–0.7 log units. This differential directly influences aqueous solubility, reverse-phase HPLC retention, and passive membrane permeability, rendering the 2-yl isomer more suitable for aqueous-phase reactions, biological assays requiring high solubility, or synthetic sequences where extraction is relied upon [3].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = -0.65 (Chemsrc); LogP = 0.5055 (Chemscene) |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)propan-1-ol: LogP = -0.195 (JChem); XLogP3-AA = 0 (PubChem) |
| Quantified Difference | Approximately 0.5–0.7 log units lower for the 2-yl isomer, depending on the computational method |
| Conditions | Computed values from Chenbase, Chemsrc, Chemscene, and PubChem databases |
Why This Matters
The 0.5–0.7 log unit lower lipophilicity of 2-(1H-imidazol-2-yl)propan-1-ol directly translates to higher aqueous solubility and distinct chromatographic retention, which are critical parameters for reaction medium selection and downstream purification in both discovery chemistry and scale-up.
- [1] Chembase. (2024). 2-(1H-imidazol-1-yl)propan-1-ol. CAS 191725-72-1. LogP = -0.195 (JChem). View Source
- [2] PubChem. (2024). (2S)-2-(1H-imidazol-2-yl)propan-1-ol. XLogP3-AA = 0. CID 67856138. View Source
- [3] C. A. Lipinski, F. Lombardo, B. W. Dominy, and P. J. Feeney. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. View Source
